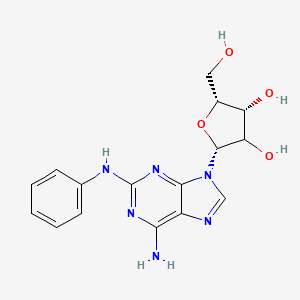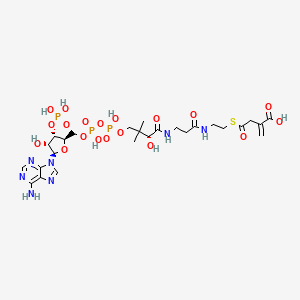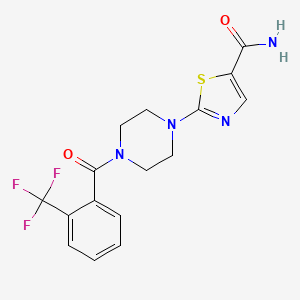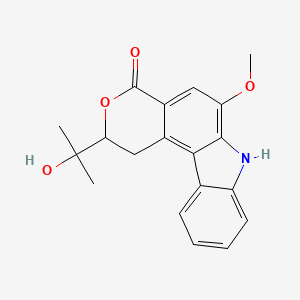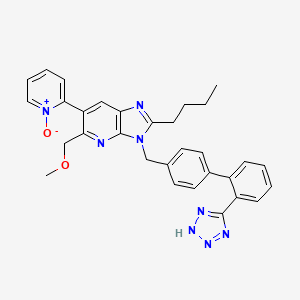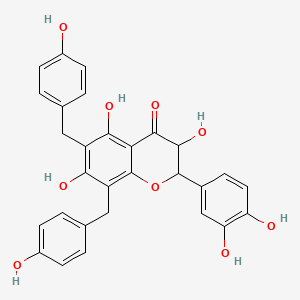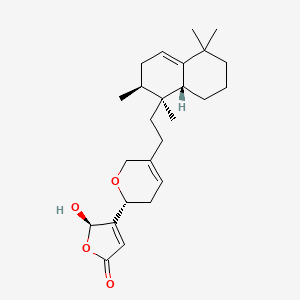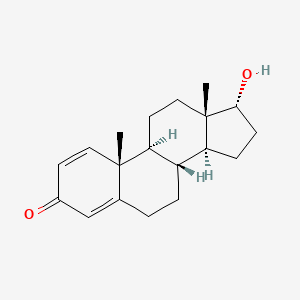
表雄甾酮
描述
Epiboldenone, also known as 17α-Boldenone, is a pharmaceutical compound with the molecular formula C19H26O2 and a molecular weight of 286.40 . It is used as a reference standard for environmental analysis and testing .
Synthesis Analysis
The synthesis of Epiboldenone has been studied in the context of doping control. It has been found that several sulfate metabolites like Epiboldenone sulfate can help in the detection of boldenone and methyltestosterone misuse . The structure of these metabolites has been confirmed by their synthesis at small scale .
Chemical Reactions Analysis
While specific chemical reactions involving Epiboldenone are not detailed in the search results, it’s worth noting that the study of reactive intermediates can provide vital information in the study of synthetic reaction mechanisms . This can enable the design of new catalysts and methods .
Physical And Chemical Properties Analysis
Epiboldenone is a solid substance . It has a molecular formula of C19H26O2 and a molecular weight of 286.40 . More detailed physical and chemical properties are not provided in the search results.
科学研究应用
Doping Control and Detection of Steroid Misuse Epiboldenone, particularly in its sulfate form, has been identified as a minor metabolite of boldenone in humans. Its detection is significant in the context of doping control. The synthesis of epiboldenone sulfate and other phase II metabolites is crucial for confirming adverse analytical findings in doping tests. These synthesized standards are distributed among World Anti-Doping Agency (WADA) accredited laboratories to aid in the development of quantitative methods and to confirm the misuse of anabolic steroids like boldenone and methyltestosterone .
Synthesis of Phase II Metabolites
The synthesis of phase II metabolites, including epiboldenone sulfate, is important for doping control analysis. The availability of these synthesized metabolites allows for complete characterization by NMR techniques and the development of analytical approaches to detect and confirm their presence in urine samples. This synthesis is necessary because such metabolites are not commercially available, and larger amounts are needed for their full characterization and for the development of detection methods .
Improvement of Detection Capabilities
The study of the phase II metabolism of anabolic androgenic steroids (AAS) aims to identify sulfate conjugated metabolites that could be used to improve detection capabilities of AAS misuse. A methodology based on the direct analysis of sulfate conjugates by LC-MS/MS has been developed for this purpose. This allows for the identification of long-term markers of steroid misuse, which are crucial for anti-doping efforts .
Evaluation of Sulfate Conjugated Metabolites
The evaluation of sulfate conjugated metabolites of AAS, including epiboldenone sulfate, is part of a broader effort to enhance the detection of steroid misuse. The development of different scan methods to identify unknown sulfate metabolites in administration study samples of different AAS is a key aspect of this research. The excretion profiles of these identified sulfate metabolites are compared with those of other steroid metabolites targeted in conventional screening procedures .
Stability Studies
Part of the research involving epiboldenone includes studying the stability of its metabolites. This is essential for ensuring the reliability of doping tests over time. The stability of these metabolites affects how long they can be detected in urine samples, which in turn influences the window of detection for steroid misuse .
Quantitative Method Development
The synthesized standards of epiboldenone and other metabolites are used to develop analytical approaches to quantify conjugated metabolites of testosterone. This includes the development of methods to detect and confirm the presence of these metabolites in urine samples, which is a fundamental aspect of doping control .
安全和危害
未来方向
While specific future directions for Epiboldenone are not mentioned in the search results, it’s important to note that the field of pharmaceuticals is rapidly evolving. The occurrence and fate of pharmaceuticals in the aquatic environment is recognized as one of the emerging issues in environmental chemistry . Research is needed to develop economic and sustainable treatment processes .
作用机制
Target of Action
Epiboldenone, also known as 17α-Boldenone, is an anabolic steroid that has been detected in the urine of animals . . Therefore, it’s plausible that Epiboldenone may also interact with aldosterone receptors.
Mode of Action
Based on its structural similarity to eplerenone, it may bind to mineralocorticoid receptors, thereby blocking the binding of aldosterone . Aldosterone is a hormone that increases blood pressure primarily by inducing sodium and water retention . By blocking aldosterone, Epiboldenone could potentially reduce blood pressure and prevent myocardial and vascular fibrosis .
Biochemical Pathways
Given its potential role as an aldosterone receptor antagonist, it may impact the renin-angiotensin-aldosterone system (raas), a critical regulator of blood pressure and fluid balance .
Result of Action
If it acts similarly to eplerenone, it could potentially reduce blood pressure and prevent myocardial and vascular fibrosis .
属性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIHSRDYCUFFLA-KZYORJDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474528 | |
| Record name | Epiboldenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epiboldenone | |
CAS RN |
27833-18-7 | |
| Record name | Epiboldenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is epiboldenone detected in biological samples?
A: A high-throughput ultra high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method can be used to detect epiboldenone in equine plasma. [] This method involves liquid-liquid extraction of the analyte from plasma using methyl tert-butyl ether (MTBE), followed by separation using a C18 column. Detection and quantification are achieved through selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer. Importantly, this method can differentiate epiboldenone from its epimer, boldenone, through baseline chromatographic separation. []
Q2: What other compounds related to epiboldenone are often monitored in doping control?
A: Both boldione (1,4-androstadien-3,17-dione) and boldenone are often monitored alongside epiboldenone in doping control, particularly in the context of equine sports. [, ] These compounds are all classified as anabolic and androgenic steroids (AASs) and are prohibited by organizations like the World Anti-Doping Agency (WADA) and the Association of Racing Commissioners International (ARCI). [, ] The detection of boldione metabolites, including boldenone and epiboldenone, in urine samples can indicate the use of boldione as a performance-enhancing drug. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



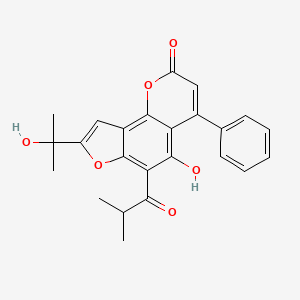
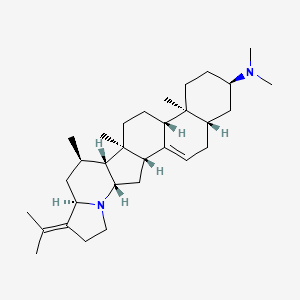
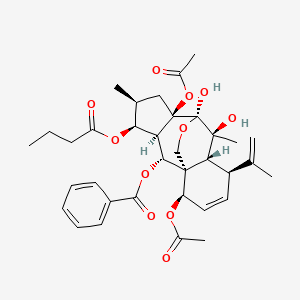
![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)

